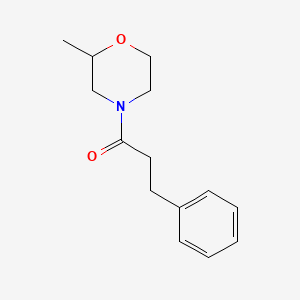
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the activation of the receptor by glutamate. By blocking the activity of AMPA receptors, N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can reduce the excitability of neurons and prevent excessive glutamate release, which is associated with various neurological disorders.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the reduction of excitatory neurotransmission, inhibition of seizures, and neuroprotection against ischemic damage. N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for AMPA receptors, as well as its ability to cross the blood-brain barrier. However, N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide also has limitations, such as its short half-life, which can limit its effectiveness in long-term experiments.
Future Directions
There are several potential future directions for research on N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, including the development of more potent and selective AMPA receptor antagonists, the investigation of the role of AMPA receptors in neurological disorders, and the exploration of the therapeutic potential of N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in combination with other drugs or therapies. Additionally, further research is needed to better understand the physiological and pathological functions of AMPA receptors in the central nervous system.
In conclusion, N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a potent and selective antagonist of the AMPA receptor subtype and has significant potential for therapeutic applications in various neurological disorders. Its use in scientific research has led to significant advancements in the understanding of the physiological and pathological functions of AMPA receptors in the central nervous system, and there are several potential future directions for research on N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide.
Synthesis Methods
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can be synthesized through a multistep process involving the condensation of 2,6-dimethylphenylamine with ethyl acetoacetate, followed by cyclization and subsequent amidation. The final product can be obtained through recrystallization and purification techniques.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been widely used in scientific research for its ability to selectively block AMPA receptors, which play a crucial role in excitatory neurotransmission. The use of N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has led to significant advancements in the understanding of the physiological and pathological functions of AMPA receptors in the central nervous system.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-6-5-7-12(2)17(11)20-18(22)14-10-16(21)19-15-9-4-3-8-13(14)15/h3-9,14H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBRXVOATXZEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491987.png)



![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)
![2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492030.png)

![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)
![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)
![2-[(3,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492066.png)
![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)


![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)